molecular formula C13H13BO B14708067 Borinic acid, diphenyl-, methyl ester CAS No. 13471-36-8

Borinic acid, diphenyl-, methyl ester

Cat. No.: B14708067
CAS No.: 13471-36-8
M. Wt: 196.05 g/mol
InChI Key: YMIAJOTUJWTXEH-UHFFFAOYSA-N
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Description

Borinic acid, diphenyl-, methyl ester: is an organoboron compound that belongs to the class of borinic acids These compounds are characterized by the presence of two carbon-boron bonds and one boron-oxygen bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of borinic acid, diphenyl-, methyl ester typically involves the reaction of diphenylborinic acid with methanol. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the esterification process. The general reaction can be represented as follows:

Diphenylborinic acid+MethanolBorinic acid, diphenyl-, methyl ester+Water\text{Diphenylborinic acid} + \text{Methanol} \rightarrow \text{this compound} + \text{Water} Diphenylborinic acid+Methanol→Borinic acid, diphenyl-, methyl ester+Water

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Borinic acid, diphenyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form boranes.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Boronic acids or borates.

    Reduction: Boranes.

    Substitution: Various substituted borinic esters.

Scientific Research Applications

Chemistry: Borinic acid, diphenyl-, methyl ester is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the synthesis of complex organic molecules and as a catalyst in certain reactions.

Biology: In biological research, borinic acid derivatives are studied for their potential as enzyme inhibitors. For example, diphenylborinic acid is known to inhibit serine proteases, which are enzymes involved in various physiological processes.

Medicine: this compound and its derivatives are explored for their potential therapeutic applications. They are investigated for their ability to interact with biological targets and pathways, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and optoelectronic devices. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of borinic acid, diphenyl-, methyl ester involves its ability to coordinate with various molecular targets. The compound’s boron atom can form stable complexes with nucleophiles such as alcohols, amines, and thiols. This coordination ability allows it to act as a catalyst or inhibitor in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

    Boronic acids: These compounds have one carbon-boron bond and two boron-oxygen bonds. They are widely used in organic synthesis and medicinal chemistry.

    Boranes: These compounds contain three carbon-boron bonds and are known for their reducing properties.

    Borates: These compounds have a boron-oxygen bond and are commonly used in industrial applications.

Uniqueness: Borinic acid, diphenyl-, methyl ester is unique due to its specific combination of two carbon-boron bonds and one boron-oxygen bond. This structure imparts distinct chemical properties, such as enhanced Lewis acidity and the ability to form stable complexes with various nucleophiles. These properties make it valuable in a wide range of applications, from organic synthesis to materials science and medicinal chemistry.

Properties

CAS No.

13471-36-8

Molecular Formula

C13H13BO

Molecular Weight

196.05 g/mol

IUPAC Name

methoxy(diphenyl)borane

InChI

InChI=1S/C13H13BO/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

YMIAJOTUJWTXEH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)OC

Origin of Product

United States

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